molecular formula C12H14O2 B13593089 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylicacid

5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylicacid

Katalognummer: B13593089
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: SIEILMDPNLMTOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 5,6-dimethylindan with a carboxylating agent such as carbon dioxide in the presence of a catalyst . The reaction conditions often require elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. Catalysts such as palladium or nickel may be used to facilitate the carboxylation reaction, and the product is typically purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated, nitrated, or alkylated derivatives

Wirkmechanismus

The mechanism of action of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, metabolism, and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Dimethylindan: A precursor in the synthesis of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid.

    2,3-Dihydro-5,6-dimethyl-1H-indene: A structurally similar compound with different functional groups.

    5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid methyl ester: A derivative with a methyl ester group instead of a carboxylic acid group.

Uniqueness

5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-7-6-9-4-3-5-10(9)11(8(7)2)12(13)14/h6H,3-5H2,1-2H3,(H,13,14)

InChI-Schlüssel

SIEILMDPNLMTOO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CCC2)C(=C1C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.